molecular formula C14H20ClN3S B6045119 benzyl 2-cyclohexylidenehydrazinecarbimidothioate hydrochloride

benzyl 2-cyclohexylidenehydrazinecarbimidothioate hydrochloride

Cat. No. B6045119
M. Wt: 297.8 g/mol
InChI Key: CNVIZKGKWGGETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-cyclohexylidenehydrazinecarbimidothioate hydrochloride is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is used in various laboratory experiments to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of benzyl 2-cyclohexylidenehydrazinecarbimidothioate hydrochloride involves the inhibition of various enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Benzyl 2-cyclohexylidenehydrazinecarbimidothioate hydrochloride has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antitumor, and antimicrobial effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in various inflammatory diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl 2-cyclohexylidenehydrazinecarbimidothioate hydrochloride in laboratory experiments include its high purity and stability, which makes it ideal for various biochemical and physiological studies. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of benzyl 2-cyclohexylidenehydrazinecarbimidothioate hydrochloride in scientific research. One potential direction is the study of its potential applications in the treatment of various inflammatory diseases such as arthritis and asthma. Another potential direction is the study of its potential applications in the development of new antimicrobial agents.

Synthesis Methods

The synthesis of benzyl 2-cyclohexylidenehydrazinecarbimidothioate hydrochloride involves the reaction of benzyl hydrazinecarbimidothioate with cyclohexanone in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

Benzyl 2-cyclohexylidenehydrazinecarbimidothioate hydrochloride has been widely used in scientific research to study its potential applications in various fields such as pharmacology, biochemistry, and molecular biology. It has been shown to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial effects.

properties

IUPAC Name

benzyl N'-(cyclohexylideneamino)carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S.ClH/c15-14(17-16-13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11H2,(H2,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVIZKGKWGGETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NN=C(N)SCC2=CC=CC=C2)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=N/N=C(\N)/SCC2=CC=CC=C2)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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